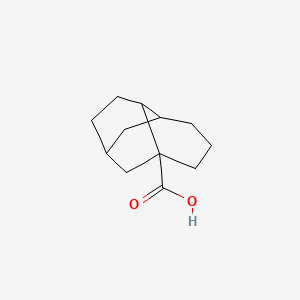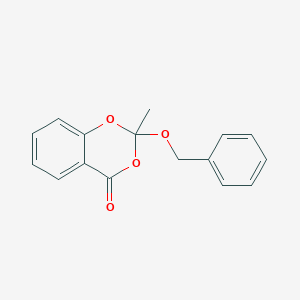![molecular formula C15H17N3O3 B14635232 N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-22-7](/img/structure/B14635232.png)
N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a methoxypyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method starts with the preparation of 6-methoxypyridin-2-ol, which is then reacted with 4-fluoronitrobenzene under basic conditions to form 4-(6-methoxypyridin-2-yloxy)nitrobenzene. The nitro group is subsequently reduced to an amine, followed by the reaction with dimethylcarbamoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxypyridin-2-yloxy)phenyl-N,N-dimethylurea.
Reduction: Formation of 4-(6-methoxypyridin-2-yloxy)aniline.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The methoxypyridinyl group can bind to active sites of enzymes, inhibiting their activity. The phenyl ring and dimethylurea moiety contribute to the compound’s overall binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N- {4- [ (3-cyano-4-methoxypyridin-2-yl)oxy]phenyl}acetamide: Similar structure with a cyano group instead of a dimethylurea moiety.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxypyridinyl group enhances its binding affinity to biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
57191-22-7 |
|---|---|
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
3-[4-(6-methoxypyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H17N3O3/c1-18(2)15(19)16-11-7-9-12(10-8-11)21-14-6-4-5-13(17-14)20-3/h4-10H,1-3H3,(H,16,19) |
InChI-Schlüssel |
BHONZVWNKVFWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC(=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


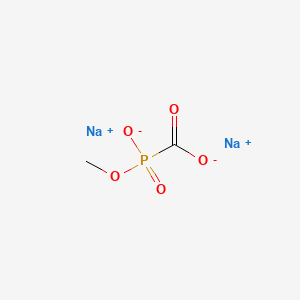

![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)

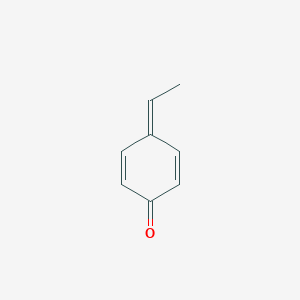


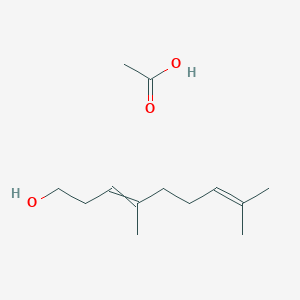
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
